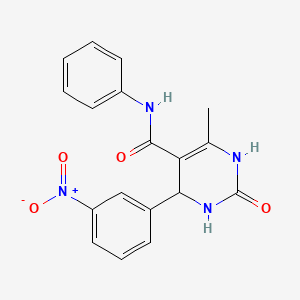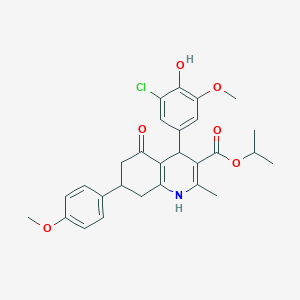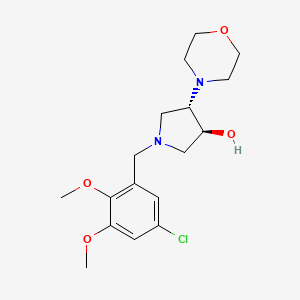![molecular formula C23H29FN2O2 B5140827 N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-methoxyphenyl)-N-methylpropanamide](/img/structure/B5140827.png)
N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-methoxyphenyl)-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(3-methoxyphenyl)-N-methylpropanamide, commonly known as FP-MeO-DAP or 2-FDCK, is a novel dissociative anesthetic drug. It is a derivative of ketamine and has a similar chemical structure. FP-MeO-DAP has gained popularity in recent years due to its unique pharmacological properties and potential therapeutic applications.
Mécanisme D'action
FP-MeO-DAP acts on the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. It binds to the receptor and blocks the flow of calcium ions, which leads to a decrease in neuronal activity. This results in the dissociative and anesthetic effects of FP-MeO-DAP.
Biochemical and physiological effects:
FP-MeO-DAP has been shown to produce dose-dependent effects on the central nervous system. At low doses, it produces sedative and anxiolytic effects, while at higher doses, it produces dissociative and anesthetic effects. FP-MeO-DAP has also been shown to increase heart rate, blood pressure, and body temperature. It can also cause respiratory depression and apnea at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
FP-MeO-DAP has several advantages for lab experiments. It has a rapid onset of action and a short duration of action, which allows for precise control of the experimental conditions. It also has a wide range of effects on the central nervous system, which makes it useful for studying various neurological disorders. However, FP-MeO-DAP has limitations as well. It is a Schedule I controlled substance in many countries, which makes it difficult to obtain for research purposes. It also has potential neurotoxic effects, which require careful consideration when designing experiments.
Orientations Futures
There are several future directions for research on FP-MeO-DAP. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and other neurological disorders. Another area of interest is its effects on the glutamate system and its potential for modulating synaptic plasticity. Further research is needed to fully understand the pharmacological properties of FP-MeO-DAP and its potential therapeutic applications.
Méthodes De Synthèse
FP-MeO-DAP can be synthesized by reacting 2-Fluorobenzyl chloride with Piperidine in the presence of a base. The resulting product is then reacted with 3-Methoxybenzoyl chloride and N-Methylpropanamide in the presence of a catalyst. The final product is purified using various techniques such as column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
FP-MeO-DAP has been used in scientific research to study its effects on the central nervous system. It has been shown to have anesthetic, analgesic, and sedative properties. FP-MeO-DAP has also been used to study its effects on the glutamate system, which is involved in learning, memory, and cognition. Research has shown that FP-MeO-DAP can modulate the glutamate system, which may have potential therapeutic applications in the treatment of depression, anxiety, and other neurological disorders.
Propriétés
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-3-(3-methoxyphenyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O2/c1-25(23(27)13-12-18-7-5-10-21(15-18)28-2)20-9-6-14-26(17-20)16-19-8-3-4-11-22(19)24/h3-5,7-8,10-11,15,20H,6,9,12-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIJQROWRYZILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CC2=CC=CC=C2F)C(=O)CCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-fluorobenzyl)piperidin-3-yl]-3-(3-methoxyphenyl)-N-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(2,5-dimethyl-3-furyl)-1,3,4-oxadiazol-2-yl]-N-[2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B5140746.png)
![5-(methoxymethyl)-N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-furamide](/img/structure/B5140748.png)
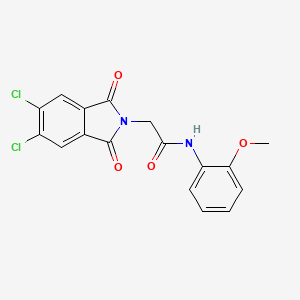
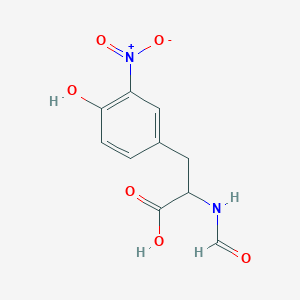
![7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5140775.png)
![N-[2-(2-ethylphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5140782.png)
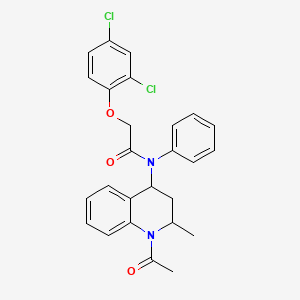
![1-chloro-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5140796.png)

![1-(1-hydroxyethyl)-17-(1-naphthyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5140815.png)
![4-({2-cyano-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide](/img/structure/B5140821.png)
